7-Chlorodibenzo[b,d]furan-4-ol
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Overview
Description
7-Chlorodibenzo[b,d]furan-4-ol is a chemical compound with the molecular formula C12H7ClO2 and a molecular weight of 218.64 g/mol . It is a derivative of dibenzofuran, characterized by the presence of a chlorine atom at the 7th position and a hydroxyl group at the 4th position on the dibenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorodibenzo[b,d]furan-4-ol typically involves the chlorination of dibenzofuran followed by hydroxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position . The hydroxylation step can be achieved using reagents like sodium hydroxide or potassium hydroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Chlorodibenzo[b,d]furan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium amide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 7-chlorodibenzo[b,d]furan-4-one, while reduction can produce 7-hydroxydibenzo[b,d]furan .
Scientific Research Applications
7-Chlorodibenzo[b,d]furan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chlorodibenzo[b,d]furan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-3-chlorodibenzofuran: Similar structure but with the hydroxyl group at the 8th position.
4-Chlorodibenzofuran: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
7-Chlorodibenzo[b,d]furan-4-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H7ClO2 |
---|---|
Molecular Weight |
218.63 g/mol |
IUPAC Name |
7-chlorodibenzofuran-4-ol |
InChI |
InChI=1S/C12H7ClO2/c13-7-4-5-8-9-2-1-3-10(14)12(9)15-11(8)6-7/h1-6,14H |
InChI Key |
ZCXQYSMKVQAERC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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